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molecular formula C11H17NO2 B8611775 2-tert-Butyl-5-methoxymethoxy-pyridine

2-tert-Butyl-5-methoxymethoxy-pyridine

Cat. No. B8611775
M. Wt: 195.26 g/mol
InChI Key: DSZNBOWZLPEOSC-UHFFFAOYSA-N
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Patent
US08357707B2

Procedure details

6.69 g (74.7 mmol) copper(I)cyanide in 15 ml dry THF was cooled to −75° C., where 149 ml (149 mmol) of a 1M tert-butylmagnesium chloride solution was added drop-wise. Stirring was continued for 40 min. After that, 4.07 g (18.67 mmol) 2-bromo-5-methoxymethoxy-pyridine (Zhong, W. et al. WO2008147547) dissolved in 30 ml dry THF were added drop-wise. The reaction mixture was stirred at −75° C. for 1 h and then allowed to reach room temperature, where stirring was continued for another 6 h. Then 30 ml of 25% aqueous ammonia was added to the reaction mixture. The mixture was filtered and extracted twice with CH2Cl2. The combined organic layers were washed with water, dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by chromatography on silicagel (EtOAc, heptane) to yield 2.64 g of the pure title compound as an oil. LCMS: tR=0.55 min, M+H=196 (method K).
Name
copper(I)cyanide
Quantity
6.69 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
tert-butylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.07 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cu]C#N.[C:4]([Mg]Cl)([CH3:7])([CH3:6])[CH3:5].Br[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:18][O:19][CH3:20])=[CH:13][N:12]=1.N>C1COCC1>[C:4]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:18][O:19][CH3:20])=[CH:13][N:12]=1)([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
copper(I)cyanide
Quantity
6.69 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
tert-butylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Step Three
Name
Quantity
4.07 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)OCOC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added drop-wise
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −75° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
where stirring
WAIT
Type
WAIT
Details
was continued for another 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted twice with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silicagel (EtOAc, heptane)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(C)(C)C1=NC=C(C=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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